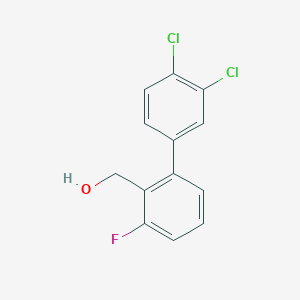

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Description

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH2OH) functional group. Its molecular formula is C13H8Cl2FO, with a molecular weight of 285.11 g/mol. The compound’s structure includes three substituents: two chlorine atoms at the 3' and 4' positions, a fluorine atom at the 3 position, and a hydroxymethyl group at the 2 position of the biphenyl scaffold.

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2 |

InChI Key |

MQVWZXDQRISXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.

Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.

Reduction: Formation of biphenyl derivatives with fewer halogen atoms.

Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol with four analogous compounds, highlighting key structural and physicochemical differences:

Biological Activity

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H9Cl2F

- Molecular Weight : 267.12 g/mol

- Structural Features : The presence of dichloro and fluoro substituents on the biphenyl moiety contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

The compound showed significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

The compound demonstrated a dose-dependent increase in radical scavenging activity, indicating its potential as an antioxidant.

Cytotoxicity

Cytotoxic effects were assessed using the MTT assay on various cancer cell lines. The results are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values indicate that (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has moderate cytotoxicity against these cancer cell lines, suggesting further investigation into its anticancer potential.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship of similar biphenyl compounds. It was found that modifications to the halogen substituents significantly impacted biological activity, supporting the hypothesis that (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may have enhanced biological properties due to its specific halogen configuration .

Another investigation focused on the antioxidant properties of related phenolic compounds, demonstrating that hydroxyl groups play a crucial role in scavenging free radicals. This finding may also apply to (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol due to its structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.